4-Ethenyl-1-propyldecahydroquinolin-4-ol
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Overview
Description
1-Propyl-4-vinyldecahydroquinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a decahydroquinoline core with a propyl group at the 1-position and a vinyl group at the 4-position, along with a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-vinyldecahydroquinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of transition metal catalysts, such as palladium or nickel, can facilitate the cyclization process. Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of 1-Propyl-4-vinyldecahydroquinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact and improve cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The propyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide
Properties
CAS No. |
62233-86-7 |
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Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
4-ethenyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C14H25NO/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15/h4,12-13,16H,2-3,5-11H2,1H3 |
InChI Key |
SZZSWHVOQAQEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C2C1CCCC2)(C=C)O |
Origin of Product |
United States |
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